molecular formula C14H19ClO3 B15182473 Isopentyl (4-chloro-2-methylphenoxy)acetate CAS No. 31881-96-6

Isopentyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B15182473
CAS No.: 31881-96-6
M. Wt: 270.75 g/mol
InChI Key: WAVHTBLKCQNMBC-UHFFFAOYSA-N
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Description

Isopentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C13H17ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group and an isopentyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopentyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopentyl (4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets in plants. It acts as an auxin, a type of plant hormone that regulates growth. The compound mimics natural auxins, leading to uncontrolled growth and eventually the death of the target plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentyl (4-chloro-2-methylphenoxy)acetate is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide. Its structural differences from similar compounds can result in variations in its biological activity and environmental impact.

Properties

CAS No.

31881-96-6

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

3-methylbutyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C14H19ClO3/c1-10(2)6-7-17-14(16)9-18-13-5-4-12(15)8-11(13)3/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

WAVHTBLKCQNMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCCC(C)C

Origin of Product

United States

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